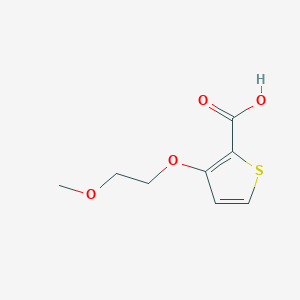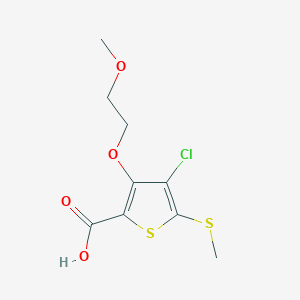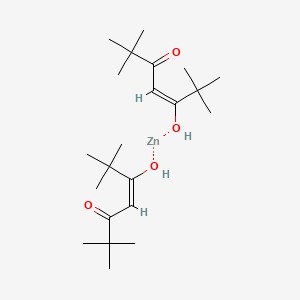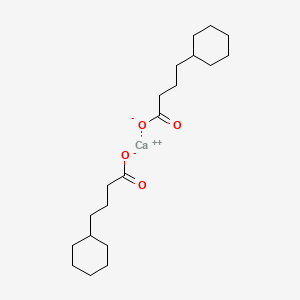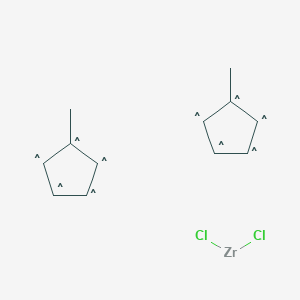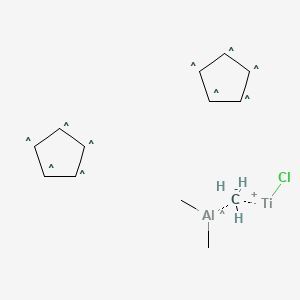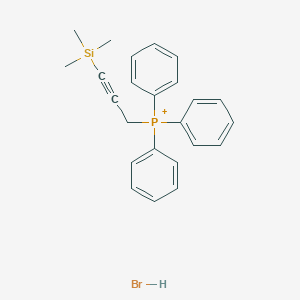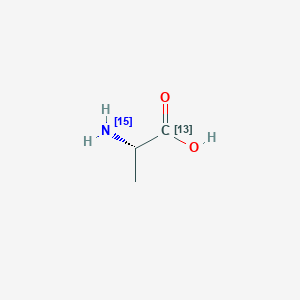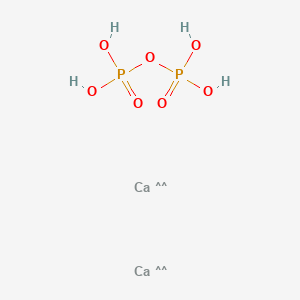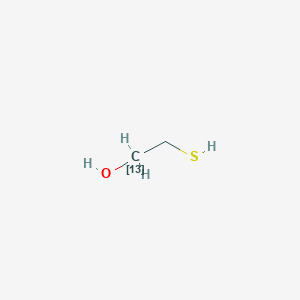
2-sulfanyl(113C)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-sulfanyl(113C)ethanol, also known as 2-mercaptoethanol, is an organosulfur compound with the chemical formula C2H6OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a two-carbon chain. This compound is commonly used in various chemical and biological applications due to its reducing properties and ability to break disulfide bonds in proteins.
准备方法
Synthetic Routes and Reaction Conditions
2-sulfanyl(113C)ethanol can be synthesized through several methods:
Reduction of 2-hydroxyethyl disulfide: This method involves the reduction of 2-hydroxyethyl disulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Reaction of ethylene oxide with hydrogen sulfide: Ethylene oxide reacts with hydrogen sulfide in the presence of a catalyst to produce this compound.
Hydrolysis of 2-chloroethyl sulfide: 2-chloroethyl sulfide undergoes hydrolysis in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of ethylene oxide with hydrogen sulfide under controlled conditions. This method is preferred due to its efficiency and scalability.
化学反应分析
2-sulfanyl(113C)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyethyl disulfide or further to sulfonic acids.
Reduction: It acts as a reducing agent, breaking disulfide bonds in proteins and other molecules.
Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Esterification: Carboxylic acids and acid catalysts.
Major Products
Oxidation: 2-hydroxyethyl disulfide, sulfonic acids.
Reduction: Reduced proteins or molecules.
Substitution: Thioethers.
Esterification: Esters of this compound.
科学研究应用
2-sulfanyl(113C)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Commonly used in the denaturation of proteins by breaking disulfide bonds, facilitating the study of protein structure and function.
Medicine: Employed in the preparation of pharmaceuticals and as a stabilizing agent in certain formulations.
Industry: Used in the production of rubber, textiles, and other materials where its reducing properties are beneficial.
作用机制
The primary mechanism of action of 2-sulfanyl(113C)ethanol involves its ability to break disulfide bonds in proteins and other molecules. The thiol group (-SH) acts as a nucleophile, attacking the disulfide bond and resulting in the formation of two thiol groups. This reaction is crucial in the denaturation of proteins and the reduction of disulfide-containing compounds.
相似化合物的比较
2-sulfanyl(113C)ethanol can be compared with other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and metabolism.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.
Dithiothreitol (DTT): A reducing agent used in biochemistry to break disulfide bonds in proteins.
Uniqueness
This compound is unique due to its combination of a thiol and hydroxyl group, making it a versatile reducing agent with applications in both chemical and biological fields. Its ability to break disulfide bonds efficiently and its relatively simple structure contribute to its widespread use in research and industry.
属性
CAS 编号 |
286013-19-2 |
|---|---|
分子式 |
C2H6OS |
分子量 |
79.13 g/mol |
IUPAC 名称 |
2-sulfanyl(113C)ethanol |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1+1 |
InChI 键 |
DGVVWUTYPXICAM-OUBTZVSYSA-N |
手性 SMILES |
C([13CH2]O)S |
规范 SMILES |
C(CS)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


